An In-depth Technical Guide to Chromotropic Acid Disodium Salt (CAS 5808-22-0)
An In-depth Technical Guide to Chromotropic Acid Disodium Salt (CAS 5808-22-0)
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Part 1: Core Principles and Physicochemical Characteristics
Chromotropic acid disodium salt, scientifically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly versatile and valuable reagent in analytical chemistry.[1] Its utility stems from its ability to form distinctly colored complexes with a variety of analytes, making it a cornerstone for many spectrophotometric assays.[2] While its applications are broad, it is most renowned for its high sensitivity and specificity in the detection of formaldehyde.[3]
The compound typically appears as an off-white, beige, or light gray powder and is readily soluble in water.[4] This high aqueous solubility makes it exceptionally convenient for the preparation of analytical reagents.[5]
Table 1: Physicochemical Properties of Chromotropic Acid Disodium Salt Dihydrate
| Property | Value | Source(s) |
| CAS Number | 5808-22-0 | [4] |
| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O | [6] |
| Molecular Weight | 400.29 g/mol | [6] |
| Synonyms | Disodium chromotropate dihydrate, 4,5-Dihydroxynaphthalene-2,7-disulfonate disodium salt | [4] |
| Appearance | Off-white to grey or brown powder | [4] |
| Melting Point | >300 °C | [4] |
| Solubility | Very soluble in water | [5] |
| EC Number | 204-972-9 | [4] |
Part 2: Synthesis and Manufacturing Overview
While detailed industrial synthesis protocols are proprietary, the manufacturing process for chromotropic acid is rooted in established naphthalene chemistry. The synthesis generally involves the sulfonation of naphthalene to produce naphthalene-1,3,6-trisulfonic acid, which serves as a key intermediate.[7] This intermediate then undergoes further processing, including hydroxylation, to yield the final 4,5-dihydroxy-naphthalene-2,7-disulfonic acid structure.[8] The acid is subsequently neutralized with a sodium base to form the stable disodium salt.
Part 3: The Cornerstone Application: Formaldehyde Detection
The most critical and widely recognized application of chromotropic acid disodium salt is in the sensitive and specific determination of formaldehyde.[3] This method is recommended by regulatory bodies such as the National Institute for Occupational Safety and Health (NIOSH) and is valued for its reliability.[3][9]
The Reaction Mechanism: Causality Behind the Color
The reaction's success hinges on the formation of a stable, intensely colored chromogen. For years, the structure was thought to be a simple adduct. However, extensive spectroscopic studies have provided strong evidence that the final product is a mono-cationic dibenzoxanthylium structure . This planar, aromatic cation is highly colored, exhibiting a strong absorbance maximum around 570-580 nm.
The reaction proceeds in a strongly acidic medium, typically concentrated sulfuric acid, which facilitates two key steps:
-
Electrophilic Aromatic Substitution: One molecule of formaldehyde acts as an electrophile, forming a methylene bridge that couples two molecules of chromotropic acid.
-
Dehydration and Oxidation: The strong acid then catalyzes a dehydration and subsequent oxidation event, leading to the formation of the planar, conjugated dibenzoxanthylium chromogen responsible for the characteristic purple color. The intensity of this color is directly proportional to the initial formaldehyde concentration.[10]
Caption: Mechanism of the Chromotropic Acid-Formaldehyde Reaction.
Standard Spectrophotometric Protocol (NIOSH-based)
This protocol is the established standard for quantifying formaldehyde in various samples, including air collected on sorbent tubes. The use of concentrated sulfuric acid is critical for the reaction but requires stringent safety precautions.
Step-by-Step Methodology:
-
Sample Preparation: Elute the formaldehyde from the sampling media (e.g., bisulfite-impregnated paper) using a known volume of formaldehyde-free distilled water or a 1% sodium bisulfite solution.[11]
-
Aliquot Transfer: Transfer a precise aliquot (e.g., 2.0 mL) of the sample eluate into a clean, dry glass test tube suitable for heating and acid exposure.
-
Reagent Addition: Add 1.0 mL of a freshly prepared chromotropic acid solution (typically 0.25% w/v in water) to the sample aliquot and mix well.[11]
-
Acidification (Critical Step): Carefully and slowly add 5.0 mL of concentrated sulfuric acid to the mixture.[11] This step is highly exothermic and must be performed with appropriate personal protective equipment (PPE) in a fume hood. Mix gently during addition.
-
Color Development: Allow the solution to cool to room temperature. Some protocols may require heating in a water bath (e.g., 60°C for 20 minutes) to ensure complete reaction, followed by cooling.
-
Spectrophotometric Measurement: Measure the absorbance of the purple solution at the wavelength of maximum absorbance (λmax), typically 570-580 nm, against a reagent blank.[3][11]
-
Quantification: Determine the formaldehyde concentration by comparing the sample's absorbance to a calibration curve prepared using known formaldehyde standards.
A Greener Alternative: The Magnesium Sulfate (MgSO₄) Method
Recognizing the hazards of concentrated sulfuric acid, researchers have developed "greener" methods. One effective alternative replaces sulfuric acid with magnesium sulfate, which catalyzes the formation of a different, yet equally quantifiable, colored complex.
Principle of the Green Method: In the presence of MgSO₄ and heat, formaldehyde reacts with an excess of chromotropic acid to form a stable Mg²⁺/cyclotetrachromotropylene complex.[1] This red-colored product has a different absorption maximum (λmax ≈ 535 nm) than the traditional method.[1] The key advantage is the complete elimination of hazardous concentrated acids.
Step-by-Step Methodology:
-
Sample and Reagent Preparation: Prepare aqueous solutions of the sample, chromotropic acid (e.g., 5% m/v), and magnesium sulfate (e.g., 60% m/v).[1]
-
Reaction Mixture: In a test tube, combine 1.0 mL of the sample solution, 1.0 mL of the chromotropic acid solution, and 1.0 mL of the magnesium sulfate solution.
-
Color Development: Heat the mixture in a steam bath for a defined period (e.g., 25 minutes).
-
Cooling and Dilution: After heating, cool the reaction tube to room temperature and dilute the contents to a final volume (e.g., 10 mL) with deionized water.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting red solution at 535 nm against a reagent blank.[1]
-
Quantification: Calculate the formaldehyde concentration using a calibration curve prepared under identical conditions.
General Analytical Workflow
The process, whether using the standard or green method, follows a consistent and self-validating workflow from sample collection to final analysis.
Caption: General workflow for formaldehyde determination.
Performance Characteristics and Data
The choice of method can be guided by comparing their analytical performance metrics.
Table 2: Comparison of Formaldehyde Detection Methods
| Parameter | Standard Method (H₂SO₄) | Green Method (MgSO₄) | Source(s) |
| λmax | ~570-580 nm | ~535 nm | [11],[1] |
| Linear Range | 0.03 - 7.00 mg/L | 3 - 11 mg/L | ,[1] |
| Limit of Detection (LOD) | 0.005 mg/L | ~0.9 mg/L (derived from range) | ,[1] |
| Molar Absorptivity | ~1.8 x 10⁴ L·mol⁻¹·cm⁻¹ | Not Reported | |
| Key Advantage | High Sensitivity | Enhanced Safety (No H₂SO₄) | ,[1] |
| Key Disadvantage | Hazardous Reagent | Lower Sensitivity | [11],[1] |
Known Interferences and Mitigation
While highly specific, the accuracy of the chromotropic acid method can be affected by certain substances.
-
Oxides of Nitrogen (NOx): Nitrate and nitrite ions are significant interferences, producing a yellow-brown color that can mask the purple formaldehyde adduct.[7] This interference can be mitigated by adding a sulfite-urea solution, which eliminates nitrite as nitrogen gas.[1]
-
Other Aldehydes: The method is highly selective for formaldehyde. Other aldehydes, ketones, and organic acids generally do not interfere.[3]
-
Phenols: High concentrations of phenols may cause interference.[11]
-
Ethanol and Xylene: These solvents can interfere with vapor-phase analysis but can be removed using a porous polymer sorbent (Tenax GC) pre-trap.[9]
Part 4: Other Key Analytical Applications
Indirect Determination of Methanol
Chromotropic acid is used for the indirect detection of methanol, a critical analysis for preventing poisoning from contaminated alcoholic beverages. The principle relies on the quantitative oxidation of methanol to formaldehyde, which is then detected.
Caption: Workflow for indirect methanol determination.
Protocol Overview:
-
A sample containing methanol is treated with an oxidizing agent, such as potassium permanganate in an acidic medium.
-
The methanol is quantitatively converted to formaldehyde.
-
Any excess oxidizing agent is neutralized (e.g., with sodium bisulfite).
-
Chromotropic acid and sulfuric acid are added, and the standard procedure for formaldehyde detection is followed to quantify the amount of formaldehyde produced, which is stoichiometric to the original methanol content.
Determination of Nitrates
Chromotropic acid is also a reliable reagent for the direct spectrophotometric determination of nitrate ions in water and air samples.[3] The reaction, which also occurs in a concentrated sulfuric acid medium, produces a yellow-colored product with a maximum absorbance at 410 nm.
Step-by-Step Methodology:
-
Sample Preparation: Place 2.5 mL of the nitrate-containing sample into a dry 10 mL volumetric flask, cooled in a water bath (10-20°C).
-
Interference Removal: Add one drop of a sulfite-urea solution to eliminate interferences from nitrites and oxidizing agents. Swirl to mix.
-
Chloride Masking: Add 2.0 mL of an antimony sulfate solution to mask interference from chloride ions. Swirl and allow to cool for at least 4 minutes.
-
Reagent Addition: Add 1.0 mL of chromotropic acid reagent (0.1% in concentrated H₂SO₄) and swirl.
-
Acidification: Carefully bring the volume to the 10 mL mark with concentrated sulfuric acid, stopper the flask, and mix by inverting several times.
-
Color Development: Allow the reaction to proceed at room temperature for 45 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the yellow solution at 410 nm against a reagent blank.
Part 5: Relevance in Pharmaceutical Development
For drug development professionals, controlling impurities and residual process chemicals is paramount. Formaldehyde is used in the manufacturing of some vaccines to inactivate viruses and detoxify toxins; therefore, its residual levels must be strictly monitored to ensure product safety. The chromotropic acid method provides the sensitivity required for this quality control step.
Furthermore, formaldehyde can be a degradation product or impurity in various excipients and active pharmaceutical ingredients (APIs). For instance, the drug dipyrone can be selectively oxidized to release formaldehyde, which can then be quantified using the chromotropic acid method to determine the parent drug's concentration in pharmaceutical preparations. This demonstrates its utility in stability studies and formulation analysis.
Part 6: Safety, Handling, and Storage
Chromotropic acid disodium salt is classified as a hazardous chemical. It can cause skin and serious eye irritation and may cause respiratory irritation.[6]
-
Handling: Always handle the powder in a well-ventilated area or fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid creating and inhaling dust.[6]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Acid Safety: When using the standard NIOSH-based protocols, extreme caution must be exercised when handling concentrated sulfuric acid. Always add acid to water/solution slowly, never the other way around, and perform the work in a chemical fume hood.
Part 7: Conclusion
Chromotropic acid disodium salt (CAS 5808-22-0) is a powerful and enduring analytical reagent. Its high specificity for formaldehyde, coupled with the sensitivity of the resulting spectrophotometric methods, solidifies its role in environmental monitoring, industrial hygiene, and crucially, in the quality control and safety assurance of pharmaceutical products. While the classic method's reliance on concentrated sulfuric acid presents a significant hazard, the development of greener, safer alternatives ensures that the unique analytical power of the chromotropic acid reaction will continue to be accessible to researchers and scientists for years to come.
References
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The Determination of Nitrate. (n.d.). SciSpace. Retrieved from [Link]
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Gasparini, F., Weinert, P. L., & Pezza, H. R. (2008). A simple and green analytical method for the determination of formaldehyde. Journal of the Brazilian Chemical Society, 19(8), 1542-1548. Retrieved from [Link]
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Ladeira, C., & Andrade, L. (n.d.). SPECTROPHOTOMETRIC METHOD FOR NITRATE ANALYSIS. ResearchGate. Retrieved from [Link]
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Hach. (n.d.). Nitrogen, Nitrate. Retrieved from [Link]
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Krug, E. L. R., & Hirt, W. E. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). Chromotropic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Chromotropic acid. Retrieved from [Link]
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- Zhang, J., Thickett, D., & Green, L. (1994). Two tests for the detection of volatile organic acids and formaldehyde.
- Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Science Publishing.
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CAMEO. (2022). Chromotropic acid. Retrieved from [Link]
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Lachenmeier, D. W., et al. (2008). Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution. scite.ai. Retrieved from [Link]
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- Cole-Parmer. (n.d.).
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